
4-(Pyrimidin-5-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrimidin-5-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrimidine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This reaction involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrimidin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(Pyrimidin-5-yl)thiazol-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Pyrimidin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It acts as an inhibitor of CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-2-yl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(2,4-Dimethyl-thiazol-5-yl)pyrimidin-2-amine: Contains additional methyl groups on the thiazole ring.
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine: Substituted with a phenyl group.
Uniqueness
4-(Pyrimidin-5-yl)thiazol-2-amine is unique due to its specific combination of the pyrimidine and thiazole rings, which confer distinct biological activities. Its ability to inhibit CDK4 and CDK6 with high potency sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H6N4S |
|---|---|
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
4-pyrimidin-5-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H6N4S/c8-7-11-6(3-12-7)5-1-9-4-10-2-5/h1-4H,(H2,8,11) |
InChI-Schlüssel |
WAGSFKOQXLZKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=N1)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


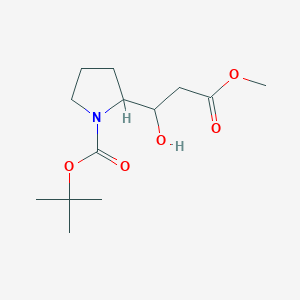
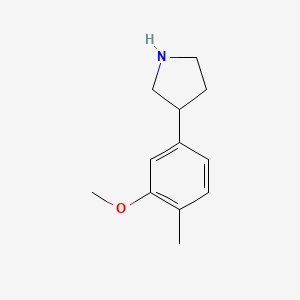

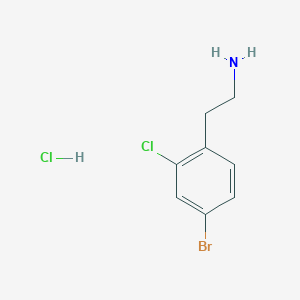

![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)


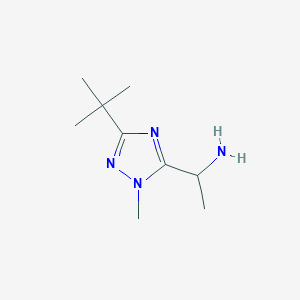
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
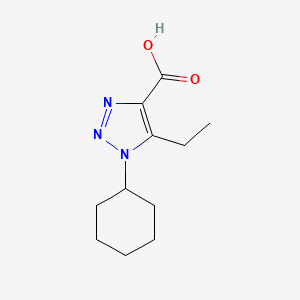
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
